molecular formula C13H22N2O2S B14735275 p-Toluenesulfonamide, N-(2-diethylaminoethyl)- CAS No. 6636-13-1

p-Toluenesulfonamide, N-(2-diethylaminoethyl)-

Cat. No.: B14735275
CAS No.: 6636-13-1
M. Wt: 270.39 g/mol
InChI Key: UDVZDSBQHHMVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Toluenesulfonamide, N-(2-diethylaminoethyl)- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and industrial processes. This compound is characterized by the presence of a toluenesulfonamide group attached to a diethylaminoethyl moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Toluenesulfonamide, N-(2-diethylaminoethyl)- typically involves the reaction of p-toluenesulfonyl chloride with diethylaminoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of p-Toluenesulfonamide, N-(2-diethylaminoethyl)- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

p-Toluenesulfonamide, N-(2-diethylaminoethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in anhydrous solvents like dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

p-Toluenesulfonamide, N-(2-diethylaminoethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, especially as antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of p-Toluenesulfonamide, N-(2-diethylaminoethyl)- involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition disrupts the normal function of the enzyme, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • p-Toluenesulfonamide
  • o-Toluenesulfonamide
  • Benzenesulfonamide

Uniqueness

p-Toluenesulfonamide, N-(2-diethylaminoethyl)- is unique due to the presence of the diethylaminoethyl group, which enhances its solubility and reactivity compared to other sulfonamides. This structural feature also imparts specific biological activities, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

6636-13-1

Molecular Formula

C13H22N2O2S

Molecular Weight

270.39 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H22N2O2S/c1-4-15(5-2)11-10-14-18(16,17)13-8-6-12(3)7-9-13/h6-9,14H,4-5,10-11H2,1-3H3

InChI Key

UDVZDSBQHHMVLW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.